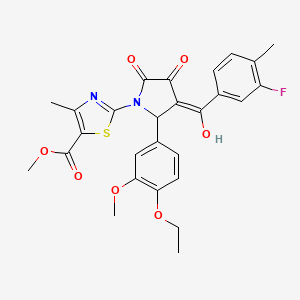

Methyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name methyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate provides a precise description of the compound’s structure. Breaking this down:

- Methyl and carboxylate denote the ester group at position 5 of the thiazole ring.

- 2-(4-Ethoxy-3-methoxyphenyl) specifies a phenyl substituent with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively, attached to the pyrrole ring’s second position.

- 3-(3-Fluoro-4-methylbenzoyl) indicates a benzoyl group with fluorine at position 3 and a methyl group at position 4, linked to the pyrrole’s third position.

- 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl describes a dihydropyrrole ring with hydroxyl (-OH) and ketone (=O) functional groups at positions 4 and 5.

The molecular formula C₂₇H₂₅FN₂O₇S reflects a mass of 564.56 g/mol, with heteroatoms (N, O, S, F) contributing to its polarizability and hydrogen-bonding capacity. Table 1 compares this compound’s formula to structurally related polycyclic heteroaromatics:

Historical Development of Polycyclic Heteroaromatic Compounds

Polycyclic heteroaromatics emerged as a distinct class in the early 19th century, with foundational work on pyrrole (isolated from bone oil in 1834) and thiazole (synthesized by Hantzsch in 1889). The 20th century saw accelerated progress due to advancements in catalytic methods and spectroscopic characterization. For example, the discovery of hydrazine-catalyzed ring-closing carbonyl–olefin metathesis (RCCOM) in 2022 enabled efficient synthesis of complex frameworks like those in the target compound.

Key milestones include:

Position in Contemporary Heterocyclic Chemistry Research

Modern heterocyclic chemistry prioritizes functional diversity and catalytic efficiency. The target compound exemplifies these trends through its:

- Multi-ring system : Combines pyrrole (electron-rich) and thiazole (electron-deficient) moieties, enabling charge-transfer interactions.

- Substituent effects : The 3-fluoro-4-methylbenzoyl group enhances metabolic stability, while ethoxy and methoxy groups improve solubility.

- Synthetic scalability : While traditional routes require multi-step sequences, newer methods like RCCOM could streamline access to similar structures.

Current research focuses on leveraging such compounds as:

Research Rationale and Knowledge Gaps

The compound’s structural novelty justifies further study, particularly regarding:

- Synthetic optimization : Existing routes (e.g., Hantzsch thiazole synthesis) yield the target in moderate quantities. Catalytic asymmetric methods remain unexplored.

- Structure-activity relationships (SAR) : Impact of fluorine substitution on bioactivity is poorly characterized.

- Computational modeling : Density functional theory (DFT) studies could predict reactivity at the 4-hydroxy-5-oxo-pyrrole site.

Critical gaps include:

Properties

CAS No. |

618075-81-3 |

|---|---|

Molecular Formula |

C27H25FN2O7S |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

methyl 2-[(3E)-2-(4-ethoxy-3-methoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H25FN2O7S/c1-6-37-18-10-9-15(12-19(18)35-4)21-20(22(31)16-8-7-13(2)17(28)11-16)23(32)25(33)30(21)27-29-14(3)24(38-27)26(34)36-5/h7-12,21,31H,6H2,1-5H3/b22-20+ |

InChI Key |

GOACIOGLDHPDAM-LSDHQDQOSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidinone Core

- Starting from appropriately substituted anilines or phenols (e.g., 4-ethoxy-3-methoxyphenyl derivatives), the pyrrolidinone ring is constructed via cyclization reactions.

- A common approach involves condensation of an α-amino acid derivative with a ketoester or ketoacid, followed by intramolecular cyclization under acidic or basic catalysis.

- Hydroxylation at the 4-position and oxidation at the 5-position of the pyrrolidinone ring are introduced either during cyclization or by post-cyclization oxidation.

Acylation with 3-Fluoro-4-methylbenzoyl Chloride

- The 3-fluoro-4-methylbenzoyl group is introduced by acylation of the pyrrolidinone nitrogen or carbon center using the corresponding benzoyl chloride.

- Reaction conditions typically involve:

- Use of a base such as triethylamine or pyridine to scavenge HCl.

- Solvents like dichloromethane or tetrahydrofuran.

- Controlled temperature (0–25 °C) to avoid side reactions.

- The regioselectivity is controlled by the electronic and steric environment of the pyrrolidinone ring.

Coupling with 4-Methylthiazole-5-carboxylate Methyl Ester

- The thiazole carboxylate methyl ester is introduced via nucleophilic substitution or amide bond formation.

- Activation of the carboxylate group (e.g., via carbodiimide coupling agents like EDC or DCC) facilitates ester or amide bond formation with the pyrrolidinone intermediate.

- Reaction monitoring by TLC or HPLC ensures completion.

Final Functional Group Adjustments and Purification

- Hydroxyl groups may be protected/deprotected during synthesis to prevent side reactions.

- Final purification is achieved by column chromatography or recrystallization.

- Characterization includes NMR, HPLC, and mass spectrometry to confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization to pyrrolidinone | α-Amino acid + ketoester, acid/base catalyst | Ethanol/THF | 50–80 °C | 70–85 | Hydroxylation post-cyclization |

| 2 | Acylation | 3-Fluoro-4-methylbenzoyl chloride, base | DCM or THF | 0–25 °C | 75–90 | Controlled addition rate |

| 3 | Coupling with thiazole ester | EDC or DCC, base | DCM or DMF | RT | 65–80 | Carbodiimide coupling |

| 4 | Purification | Chromatography/recrystallization | Various | Ambient | - | Final purity >98% |

Research Findings and Optimization Notes

- Regioselectivity and stereochemistry : Careful control of reaction conditions is critical to avoid isomer formation, especially during acylation and coupling steps.

- Functional group compatibility : Protecting groups for hydroxyl and amine functionalities improve yields and reduce side reactions.

- Fluorine incorporation : The presence of fluorine on the benzoyl ring enhances biological activity but requires careful handling due to potential reactivity.

- Scale-up considerations : Solvent choice and reaction temperature are optimized to balance yield and safety for larger scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound Methyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmaceutical development. This article presents a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure

The compound features a complex structure that includes:

- A thiazole ring

- A pyrrole moiety

- Various functional groups such as methoxy, ethoxy, and fluoro substituents.

Properties

The presence of these functional groups contributes to its biological activity, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Structure-Activity Relationship (SAR) Studies : Investigations into the modifications of the compound's structure have shown that certain alterations can enhance its potency against various cancer cell lines.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of Fluorine | Increased lipophilicity and cellular uptake | |

| Ethoxy Group | Enhanced selectivity towards cancer cells |

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, which could be beneficial for treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

The compound has shown promise against various bacterial strains. Studies suggest that its unique structure allows it to disrupt bacterial cell walls effectively.

Study 1: Anticancer Efficacy

A study published in Biomolecules demonstrated that derivatives of this compound significantly inhibited tumor growth in mouse models of breast cancer. The mechanism was attributed to the induction of apoptosis in cancer cells, leading to reduced tumor size.

Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2025) highlighted the anti-inflammatory properties of the compound in a rat model of induced arthritis. The results showed a marked reduction in swelling and pain scores compared to control groups.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.

Mechanism of Action

The mechanism by which Methyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects likely involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a family of hybrid pyrrole-thiazole derivatives, with variations in substituents affecting properties. Below is a comparative analysis:

Structural Insights

The butoxy chain in 618071-73-1 introduces greater steric bulk, which may impact binding interactions in biological systems .

Aromatic Substituent Modifications :

- Halogenation differences (e.g., 3-fluoro-4-methylbenzoyl in the target vs. dichlorophenyl in 609793-16-0) affect electronic properties. Fluorine’s electronegativity enhances metabolic resistance, whereas chlorine may increase lipophilicity .

- The 4-ethoxy-3-methoxyphenyl group in the target compound provides dual ether linkages, contrasting with hydroxyl-methoxy combinations in CID 16429144, which could influence hydrogen-bonding capacity .

Crystallographic Behavior :

- Analogues like those in and (e.g., triazole-pyrazole-thiazole hybrids) exhibit isostructural packing with triclinic symmetry, suggesting similar crystallization tendencies despite substituent variations .

Thermal and Spectral Properties

- Limited data are available for the target compound, but analogues like the ethyl variant (CID 16429144) show predictable IR peaks for carbonyl (1700–1750 cm<sup>-1</sup>) and hydroxyl (3200–3500 cm<sup>-1</sup>) groups .

- Melting points for related compounds range from 227–230°C (), suggesting thermal stability typical of rigid heterocyclic systems .

Biological Activity

Methyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including thiazole, pyrrole, and phenolic structures, which contribute to its biological activities. The molecular formula is C_{24}H_{29FNO_5S with a molecular weight of approximately 455.56 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown their ability to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the ethoxy and methoxy groups in the phenyl ring enhances the lipophilicity of the compound, potentially improving its cellular uptake and efficacy against tumors.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in cancer progression. For example, thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to reduced proliferation of cancer cells.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to bind to ATP-binding sites in kinases, inhibiting their activity and disrupting signaling pathways associated with cell growth and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases or by modulating Bcl-2 family proteins.

- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) due to their ability to inhibit key metabolic enzymes involved in tumor growth .

- Enzyme Inhibition Study : Research indicated that similar structures inhibited acetylcholinesterase (AChE) with IC50 values indicating moderate potency, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Efficacy : A study found that related compounds exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against several bacterial strains, highlighting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?

A multi-step synthesis approach is typically employed, starting with functionalized aryl precursors. Key steps include:

- Condensation reactions to form the pyrrolidinone core (e.g., using 1,5-diarylpyrazole templates, as seen in analogous compounds) .

- Selective acylation of the pyrrolidinone nitrogen using 3-fluoro-4-methylbenzoyl chloride under anhydrous conditions .

- Thiazole ring formation via Hantzsch thiazole synthesis, optimizing stoichiometry of α-haloketones and thioureas. Purity is enhanced via recrystallization from ethanol/water mixtures, monitored by HPLC (≥95% purity) .

Q. How can structural characterization be systematically validated?

Use a combination of:

- X-ray crystallography to resolve the stereochemistry of the pyrrolidinone and thiazole moieties (e.g., as demonstrated for related thiazolo[3,2-a]pyrimidine derivatives) .

- DFT calculations to compare experimental and theoretical bond lengths/angles, ensuring consistency with observed spectral data (e.g., IR, NMR) .

- Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivative synthesis?

Apply quantum chemical reaction path searches (e.g., via ICReDD’s integrated computational-experimental framework) to:

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected NMR splitting or IR stretches) may arise from:

- Dynamic rotational isomerism in the thiazole-pyrrolidinone system. Use variable-temperature NMR (−50°C to 50°C) to probe conformational exchange .

- Crystallographic disorder in X-ray data. Refine structures with SHELXL using twin-law corrections and anisotropic displacement parameters . Cross-reference with computational IR/Raman spectra (e.g., Gaussian 16 B3LYP/6-31G*) to assign ambiguous peaks .

Q. How can solubility and stability challenges be addressed in bioassay formulations?

- Solubility screening : Test co-solvents (e.g., DMSO:PBS mixtures) and surfactants (e.g., Tween-80) via phase diagrams .

- Stability studies : Use accelerated degradation assays (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic cleavage sites (e.g., ester or amide bonds) .

- Solid dispersion techniques : Improve bioavailability by embedding the compound in PEG-6000 or PVP-K30 matrices .

Contradiction Management in Experimental Design

When conflicting data arise (e.g., inconsistent yields in acylations):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.